molecular formula C8H7NOS2 B065256 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-47-8

4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione

Cat. No. B065256
CAS RN: 171874-47-8
M. Wt: 197.3 g/mol
InChI Key: WPLOQDMZUMDHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione, also known as HMBT, is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. HMBT belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione is not fully understood. However, it has been proposed that 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth. 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has also been shown to interact with the estrogen receptor, leading to the inhibition of estrogen-dependent breast cancer cell growth.
Biochemical and Physiological Effects:
4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to exhibit various biochemical and physiological effects. For example, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, skin hyperpigmentation, and type 2 diabetes, respectively. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its easy synthesis method and high purity. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to exhibit significant biological activities at low concentrations, making it a cost-effective candidate for further studies. However, one of the limitations of using 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione. One of the potential areas of research is the development of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione-based antimicrobial agents for the treatment of drug-resistant bacterial and fungal infections. Another potential area of research is the development of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione-based anticancer agents for the treatment of various types of cancer. Moreover, further studies are needed to elucidate the mechanism of action of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione and its potential targets in various biological systems.

Synthesis Methods

4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione can be synthesized by the reaction of 2-mercaptobenzoic acid with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione as a yellow crystalline solid. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been extensively studied for its potential biological activities. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, including drug-resistant ones. 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, 4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

CAS RN

171874-47-8

Product Name

4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

4-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)9-8(11)12-6/h1-3,10H,4H2,(H,9,11)

InChI Key

WPLOQDMZUMDHQK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=S)N2)CO

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)CO

synonyms

2(3H)-Benzothiazolethione,4-(hydroxymethyl)-(9CI)

Origin of Product

United States

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